3-(4-Methylphenoxy)benzoic acid
Overview
Description
3-(4-Methylphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity : A study identified phenyl ether derivatives, including analogues of 3-(4-Methylphenoxy)benzoic acid, from the fungus Aspergillus carneus. One of the compounds demonstrated strong antioxidant activity, indicating potential applications in fields requiring antioxidant agents (Lan-lan Xu et al., 2017).
Fluorinated Compound Detection : Research involving fluorinated compounds to detect aromatic metabolites in methanogenic consortia suggested that derivatives of this compound could play a role in environmental and microbiological studies (K. Londry & P. Fedorak, 1993).
Liquid Crystal Intermediates : A study on the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, related to this compound, highlighted its use as an intermediate in the production of ferroelectric and antiferroelectric liquid crystals. This suggests potential applications in the field of liquid crystal technology (Dou Qing, 2000).
Binding to Serum Albumin : A study on the structure-affinity relationship of phenolic acids binding to bovine serum albumin found that compounds sharing the benzoic acid core, which includes derivatives of this compound, exhibit varied binding affinities. This can impact their biological effects and has implications for pharmacological studies (Sujing Yuan et al., 2019).
Photoluminescent Properties : Research involving lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives, related to this compound, revealed their influence on luminescent properties. This suggests potential applications in materials science and luminescent materials research (S. Sivakumar et al., 2010).
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various enzymes and receptors in the body .
Mode of Action
It is known that carboxylic acids, such as benzoic acid, can undergo nucleophilic acyl substitution reactions . This involves the replacement of the hydroxyl group (-OH) of the acid with a better leaving group, enhancing the reactivity of the acid .
Biochemical Pathways
For instance, benzoic acid can be converted into protocatechuate through two successive monohydroxylations, with 4-hydroxybenzoate as an intermediate .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that the compound can serve as a biochemical for proteomics research
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are similar to this compound, typically react via an SN2 pathway . This suggests that 3-(4-Methylphenoxy)benzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, can undergo free radical reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Properties
IUPAC Name |
3-(4-methylphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-7-12(8-6-10)17-13-4-2-3-11(9-13)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNHFHOMMSCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303499 | |
Record name | 3-(4-methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-86-2 | |
Record name | 3-(4-Methylphenoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62507-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenoxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062507862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 62507-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158593 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methylphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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